Cas no 80018-11-7 (Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-)
![Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]- structure](https://www.kuujia.com/scimg/cas/80018-11-7x500.png)
80018-11-7 structure
Product name:Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-
Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-
- 4-Chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)phenol
- Phenol, 4-chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)-
- 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- 80018-11-7
-
- Inchi: InChI=1S/C18H19Cl2NO/c1-12(2)9-10-21-18(14-5-3-4-6-16(14)20)15-11-13(19)7-8-17(15)22/h3-8,11-12,22H,9-10H2,1-2H3
- InChI Key: QRXIWTBXZQIDHG-UHFFFAOYSA-N
- SMILES: CC(C)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O
Computed Properties
- Exact Mass: 335.0843696g/mol
- Monoisotopic Mass: 335.0843696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 32.6Ų
- Surface Charge: 0
- XLogP3: 6
- Tautomer Count: 4
Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]- Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
80018-11-7 (Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-) Related Products
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